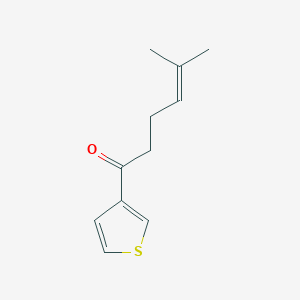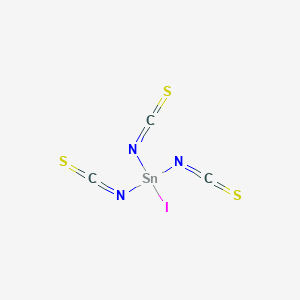
Iodo(triisothiocyanato)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo(triisothiocyanato)stannane is a chemical compound that contains iodine, tin, and isothiocyanate groups. It is a member of the organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes. The presence of iodine and isothiocyanate groups in the molecule makes it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iodo(triisothiocyanato)stannane typically involves the reaction of tin compounds with iodine and isothiocyanate precursors. One common method is the reaction of triisothiocyanato compounds with tin iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Iodo(triisothiocyanato)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the tin center can be oxidized or reduced.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated stannanes, while coupling reactions can produce complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Iodo(triisothiocyanato)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Iodo(triisothiocyanato)stannane involves its interaction with molecular targets through its iodine and isothiocyanate groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Triisothiocyanato compounds: These compounds share the isothiocyanate groups but may have different central atoms.
Organotin compounds: These compounds contain tin and various organic groups, and they exhibit similar reactivity patterns.
Uniqueness
Iodo(triisothiocyanato)stannane is unique due to the presence of both iodine and isothiocyanate groups, which confer distinct reactivity and versatility in chemical reactions. This combination makes it a valuable reagent in synthetic chemistry and other applications.
Propiedades
Número CAS |
92064-46-5 |
|---|---|
Fórmula molecular |
C3IN3S3Sn |
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
iodo(triisothiocyanato)stannane |
InChI |
InChI=1S/3CNS.HI.Sn/c3*2-1-3;;/h;;;1H;/q3*-1;;+4/p-1 |
Clave InChI |
DQDZGKNKXNEOOP-UHFFFAOYSA-M |
SMILES canónico |
C(=N[Sn](N=C=S)(N=C=S)I)=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


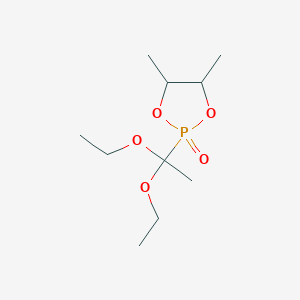
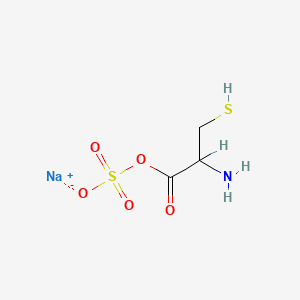
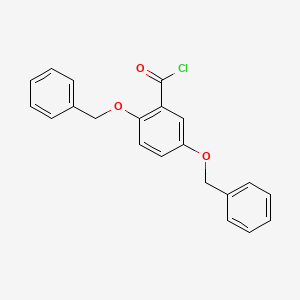
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)

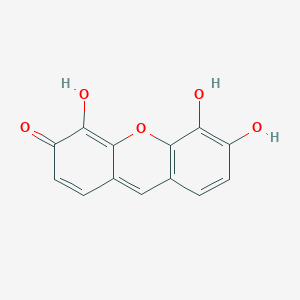
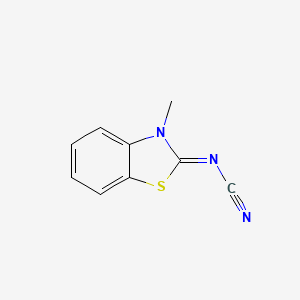
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
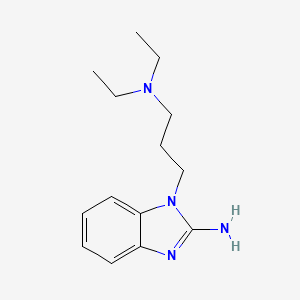
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
